molecular formula C5H9F3N2O2S B13104712 (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide CAS No. 1389310-23-9

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide

Cat. No.: B13104712
CAS No.: 1389310-23-9
M. Wt: 218.20 g/mol
InChI Key: HXXUIVKWMFRRTH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide is a chiral compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-2-Trifluoromethylpyrrolidine-1-sulfonamide: The enantiomer of the compound, which may exhibit different biological activities.

    2-Trifluoromethylpyrrolidine-1-carboxamide: A structurally similar compound with a carboxamide group instead of a sulfonamide group.

    2-Trifluoromethylpyrrolidine-1-phosphonamide: Another analog with a phosphonamide group.

Uniqueness: (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

CAS No.

1389310-23-9

Molecular Formula

C5H9F3N2O2S

Molecular Weight

218.20 g/mol

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide

InChI

InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1

InChI Key

HXXUIVKWMFRRTH-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

C1CC(N(C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.